2-(Perfluoroethyl)pyridin-4-ol
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Overview
Description
2-(Perfluoroethyl)pyridin-4-ol is a fluorinated pyridine derivative with the chemical formula C₇H₄F₅NO. This compound is characterized by the presence of a perfluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluoroethyl)pyridin-4-ol typically involves the introduction of a perfluoroethyl group into the pyridine ring. One common method is the reaction of pyridin-4-ol with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Perfluoroethyl)pyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The perfluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine ketones or aldehydes.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-(Perfluoroethyl)pyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Perfluoroethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-4-ol
- 2-(Trifluoromethyl)pyridin-4-ol
- 2-(Perfluoropropyl)pyridin-4-ol
Uniqueness
2-(Perfluoroethyl)pyridin-4-ol is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorinated pyridine derivatives. This uniqueness makes it valuable in applications requiring enhanced stability, lipophilicity, and bioavailability .
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)5-3-4(14)1-2-13-5/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOZRMDJKIDZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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